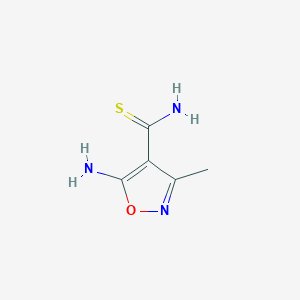

5-Amino-3-methyl-1,2-oxazole-4-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-3-methyl-1,2-oxazole-4-carbothioamide is a compound that falls within the class of oxazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The specific structure of this compound suggests potential biological activity and makes it a candidate for the synthesis of various derivatives that could be used in medicinal chemistry.

Synthesis Analysis

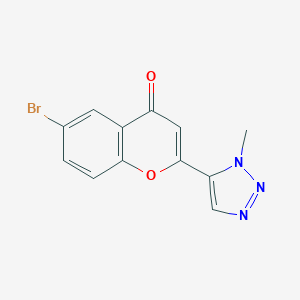

The synthesis of related compounds has been explored in several studies. For instance, the Dimroth rearrangement of 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides has been optimized to produce new derivatives . Although this does not directly describe the synthesis of 5-Amino-3-methyl-1,2-oxazole-4-carbothioamide, it provides insight into the synthetic pathways that could be adapted for its production. Additionally, the methylation of thiadiazole carbothioamides has been studied, leading to the formation of triazole derivatives , which again, while not directly applicable, shows the potential for chemical modification of similar structures.

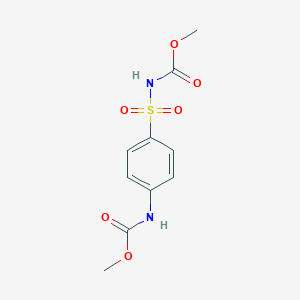

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Amino-3-methyl-1,2-oxazole-4-carbothioamide has been confirmed using techniques such as NMR spectroscopy and mass spectrometry . These techniques are crucial for determining the structure and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

The chemical behavior of similar compounds under various conditions has been documented. For example, the Dimroth rearrangement is a reaction that some triazole carbothioamides undergo when heated with specific solvents and bases . This type of reaction could potentially be applicable to the oxazole analogs, indicating a pathway for structural modification.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-Amino-3-methyl-1,2-oxazole-4-carbothioamide are not detailed in the provided papers, the properties of similar compounds have been studied. For instance, the synthesis of N-substituted pyrazole carbothioamides and their antibacterial evaluation suggests that these compounds have significant biological activity . The physical properties such as solubility, melting point, and stability can be inferred based on the behavior of these analogous compounds.

Wissenschaftliche Forschungsanwendungen

Methylation and Rearrangement Studies

- Dankova, Bakulev, and Kartsev (1990) explored the methylation of 5-amino-1,2,3-thiadiazole-4-carbothioamides, noting a new rearrangement to 5-methylthio-1,2,3-triazole-4-carbothioamides (Dankova, Bakulev, & Kartsev, 1990).

Synthesis and Optimization

- Ilkin et al. (2020) investigated the Dimroth rearrangement of 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides, optimizing the process by varying solvents, temperature, and bases (Ilkin et al., 2020).

Biological Activity Studies

- Ceylan et al. (2014) synthesized new hybrid molecules containing azole moieties, including derivatives of 5-amino-1,2,3-thiadiazole-4-carbothioamides, and investigated their antimicrobial, antilipase, and antiurease activities (Ceylan et al., 2014).

Cyclization and Reaction Mechanisms

- Bakulev et al. (1989) studied the cyclization processes of 2-diazomalondithioamides, revealing rearrangements of 5-amino-1,2,3-thiadiazole-4-N-R-carbothioamides (Bakulev et al., 1989).

Anticonvulsant Activity

- Khatoon et al. (2017) investigated the anticonvulsant activity of 2, 5-disubstituted - 1, 3, 4 – oxadiazole derivatives synthesized from hydrazine carbothioamides, identifying compounds with potent anticonvulsant activity (Khatoon et al., 2017).

Eigenschaften

IUPAC Name |

5-amino-3-methyl-1,2-oxazole-4-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-2-3(5(7)10)4(6)9-8-2/h6H2,1H3,(H2,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHIRTNOMMLNPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=S)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-methyl-1,2-oxazole-4-carbothioamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)